molecular formula C9H11N3S B1474709 2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile CAS No. 1785635-78-0

2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile

Cat. No.: B1474709
CAS No.: 1785635-78-0
M. Wt: 193.27 g/mol
InChI Key: IFEGLWAFHVIXSL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of ETPC is C9H14N4S . It has an average mass of 210.299 Da and a monoisotopic mass of 210.093918 Da .

Scientific Research Applications

Synthesis Techniques and Chemical Structures

Green Synthesis Methods : Research has demonstrated environmentally friendly, solvent-free synthesis techniques for pyrano[2,3-c]pyrazoles, showcasing the compound's relevance in sustainable chemistry. For example, a study highlighted a green one-pot synthesis method for Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, emphasizing the significance of solvent-free conditions in producing these compounds efficiently and sustainably (H. Al-Matar, K. Khalil, Aisha Y. Adam, M. H. Elnagdi, 2010).

Crystal and Molecular Structure Analysis : The structural analysis of related compounds, such as 5-Amino-1-(2-chloro- ethyl)-1H-pyrazole-4-carbonitrile, provides insights into the molecular and crystal structures, which are crucial for understanding the chemical properties and potential applications of these compounds. The crystal structure is stabilized by intermolecular interactions, which could be relevant for designing materials with specific properties (N. Fathima, M. I. Khazi, I. M. Khazi, N. Begum, 2014).

Advanced Material Applications

Optical and Photovoltaic Applications : Certain derivatives of the compound class have been studied for their structural and optical properties, indicating potential applications in thin films, photovoltaics, and organic–inorganic photodiode fabrication. This research suggests that these compounds could be utilized in the development of photovoltaic devices and other electronic applications due to their unique optical properties (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).

Synthetic and Medicinal Chemistry

Catalyst-Free and Eco-Friendly Synthesis : Innovations in catalyst-free synthesis methods for related compounds underscore the ongoing efforts to make chemical synthesis more environmentally friendly. A practical catalyst-free synthesis approach in an aqueous medium has been documented, highlighting the compound's versatility and potential for sustainable manufacturing processes (Manisha Bihani, P. Bora, G. Bez, 2013).

Properties

IUPAC Name

2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEGLWAFHVIXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CSCCC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile
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2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile
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2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile
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2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile
Reactant of Route 6
2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile

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